molecular formula C13H13BrN2O3S3 B4671974 (4-BROMO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(4-BROMO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B4671974
M. Wt: 421.4 g/mol
InChI Key: FQMVXJMDEDXOLH-UHFFFAOYSA-N
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Description

(4-BROMO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a brominated thiophene ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the bromination of thiophene. The brominated thiophene is then reacted with piperazine under controlled conditions to form the desired compound. Common reagents used in these reactions include bromine, sulfuric acid, and various organic solvents. The reaction conditions often require precise temperature control and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogenated thiophene ring.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-BROMO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its interactions with specific enzymes and receptors are of particular interest for developing new medications.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (4-BROMO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The brominated thiophene ring and piperazine moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-BROMO-2-THIENYL)METHANOL: A simpler compound with a similar brominated thiophene ring but lacking the piperazine moiety.

    (4-BROMO-2-THIENYL)ACETIC ACID: Another related compound with a carboxylic acid group instead of the piperazine moiety.

    (4-BROMO-2-THIENYL)ETHANOL: Similar structure but with an ethanol group instead of the piperazine moiety.

Uniqueness

What sets (4-BROMO-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE apart from these similar compounds is its combination of the brominated thiophene ring and the piperazine moiety. This unique structure allows for a broader range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S3/c14-10-8-11(21-9-10)13(17)15-3-5-16(6-4-15)22(18,19)12-2-1-7-20-12/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMVXJMDEDXOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CS2)Br)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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